![molecular formula C9H7ClN2O2 B1618358 1-(4-Chlorophenyl)imidazolidine-2,4-dione CAS No. 32549-33-0](/img/structure/B1618358.png)
1-(4-Chlorophenyl)imidazolidine-2,4-dione
Overview
Description
Synthesis Analysis
A series of new 3-arylsulfonylimidazolidine-2,4-diones were synthesized by reacting imidazolidine-2,4-diones with arylsulfonyl chlorides in the presence of triethyl amine . The imidazolidine-2,4-diones were in turn synthesized from the corresponding ketones through Bucherer–Bergs reaction .Molecular Structure Analysis
The molecular structure of “1-(4-Chlorophenyl)imidazolidine-2,4-dione” can be analyzed using various spectroscopic techniques such as FT-IR, 1H-NMR, and 13C-NMR .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be studied using various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various techniques such as FT-IR, 1H-NMR, and 13C-NMR .Scientific Research Applications
Chymase Inhibition
A study by Niwata et al. (1997) explored derivatives of imidazolidine-2,4-dione, including 1-(4-chlorophenyl)imidazolidine-2,4-dione, for their potential to inhibit human heart chymase. These compounds demonstrated selective inhibition, with specific moieties contributing to hydrophobic interactions and enhancing activity. The study also involved molecular modeling to understand the interaction of these compounds with chymase, providing insights into their potential therapeutic applications (Niwata et al., 1997).
Serotonin Transporter and Receptor Affinity
Czopek et al. (2013) conducted a ligand design study of imidazolidine-2,4-dione derivatives, including compounds related to this compound. These compounds were found to have dual affinity for the 5-HT1A receptor and serotonin transporter (SERT). The study indicated that these derivatives might possess pharmacological profiles beneficial for treating depression and anxiety disorders (Czopek et al., 2013).
Anticonvulsant Activity
Byrtus et al. (2011) described the synthesis and anticonvulsant properties of N-Mannich bases derived from imidazolidine-2,4-diones, including this compound. These compounds showed significant effectiveness in seizure tests, with certain derivatives demonstrating higher potency than standard antiepileptic drugs (Byrtus et al., 2011).
Corrosion Inhibition
Elbarki et al. (2020) studied imidazolidine-2,4-dione derivatives as corrosion inhibitors for mild steel in acidic environments. Their research indicated that these compounds, including those related to this compound, effectively inhibit corrosion by adsorbing on the steel surface. This property makes them useful in industrial applications to protect metals from corrosive damage (Elbarki et al., 2020).
Antitubercular Properties
Samala et al. (2014) investigated the structure-activity relationship and mechanism of action of 1-(4-chlorophenyl)-4-(4-hydroxy-3-methoxy-5-nitrobenzylidene) pyrazolidine-3,5-dione derivatives for their antitubercular properties. The study synthesized various analogues and tested them against Mycobacterium tuberculosis. Among these, certain compounds showed promising activity and low toxicity, making them potential candidates for tuberculosis treatment (Samala et al., 2014).
Antiarrhythmic Activity
Pękala et al. (2005) explored the synthesis of 5-arylidene derivatives of imidazolidine-2,4-dione, related to this compound, and their potential antiarrhythmic activity. These compounds demonstrated properties of class Ia antiarrhythmic drugs and were found effective in rat models for the treatment of arrhythmias without significant anticonvulsant or neurotoxic effects (Pękala et al., 2005).
Hypoglycemic Activity
Hussain et al. (2015) synthesized new derivatives of imidazolidine-2,4-dione, examining their hypoglycemic activity in diabetic rat models. The study found that some of these compounds, including those structurally related to this compound, exhibited significant reductions in blood glucose levels, suggesting potential use in diabetes management (Hussain et al., 2015).
DNA Binding Studies
Shah et al. (2013) conducted a study on the DNA binding affinity of imidazolidine derivatives, including those related to this compound. The research, using cyclic voltammetry and UV-Vis spectroscopy, indicated that these compounds could bind effectively to DNA, with potential implications in cancer treatment due to their anti-tumor activity (Shah et al., 2013).
Safety and Hazards
Future Directions
The future directions for “1-(4-Chlorophenyl)imidazolidine-2,4-dione” could involve further evaluation of its biological activities . It may also involve the development of more efficient and less toxic products often involving the study of new synthetic routes or structural modifications of existing molecules .
Mechanism of Action
Target of Action
The primary targets of 1-(4-Chlorophenyl)imidazolidine-2,4-dione are the Voltage-Gated Sodium Channel Inner Pore (VGCIP) and various bacterial proteins . These targets play a crucial role in the anticonvulsant and antibacterial activities of the compound .
Mode of Action
The compound interacts with its targets through molecular docking . In the case of anticonvulsant activity, it binds to the VGCIP, leading to more binding affinity toward the channel and fitting well in the active pocket . For antibacterial activity, it interacts with the active sites of bacterial proteins .
Biochemical Pathways
The compound affects the biochemical pathways related to convulsion and bacterial infection. By binding to the VGCIP, it can potentially alter the function of these channels, thereby exerting its anticonvulsant effects . Similarly, its interaction with bacterial proteins can disrupt their normal function, leading to its antibacterial effects .
Pharmacokinetics
The compound’s hypoglycemic activity was evaluated using an alloxanized diabetic rat model , suggesting that it can be absorbed and metabolized in the body
Result of Action
The compound’s action results in potential anticonvulsant and antibacterial effects . In the case of anticonvulsant activity, it showed more binding affinity toward the VGCIP . For antibacterial activity, it showed efficient activity against two Gram-positive bacteria and compounds with Gram-negative proteins bacterial .
properties
IUPAC Name |
1-(4-chlorophenyl)imidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-6-1-3-7(4-2-6)12-5-8(13)11-9(12)14/h1-4H,5H2,(H,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUFTVKWLAFLSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354497 | |
Record name | 1-(4-chlorophenyl)imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
32549-33-0 | |
Record name | 1-(4-Chlorophenyl)-2,4-imidazolidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32549-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-chlorophenyl)imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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